2-(Cyclohexylmethyl)piperidine hydrochloride
Description
2-(Cyclohexylmethyl)piperidine hydrochloride is a piperidine derivative featuring a cyclohexylmethyl substituent at the second position of the piperidine ring, with a hydrochloride salt form. Piperidine, a six-membered saturated heterocycle containing one nitrogen atom, is a common scaffold in medicinal chemistry due to its versatility in drug design.
The molecular formula of the base compound (2-(cyclohexylmethyl)piperidine) is C₁₂H₂₁N, with a molecular weight of 179.30 g/mol. The hydrochloride form adds HCl, resulting in a molecular weight of approximately 215.76 g/mol (C₁₂H₂₁N·HCl). This compound is listed in chemical catalogs as a building block for organic synthesis, particularly in drug discovery .
Properties
IUPAC Name |
2-(cyclohexylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h11-13H,1-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWBCWFJOXAIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607779 | |
| Record name | 2-(Cyclohexylmethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51523-48-9 | |
| Record name | 2-(Cyclohexylmethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)piperidine hydrochloride typically involves the reaction of cyclohexylmethyl chloride with piperidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-(Cyclohexylmethyl)piperidine.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
Scientific Research Applications
2-(Cyclohexylmethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Diphenylmethoxy (): Introduces aromaticity and bulk, likely impacting receptor binding in pharmaceuticals. Halogenated Groups (e.g., 4-Bromo in , trifluoromethyl in ): Increase electronegativity and binding affinity via halogen bonds.
Physicochemical Properties :
- Melting Points : The triazole-containing derivative () has a documented m.p. of 85–87°C, whereas others lack specific data.
- Hazard Profiles : Compounds like 2-[2-(propan-2-yloxy)ethyl]piperidine hydrochloride are flagged as irritants , while regulatory data for 4-(diphenylmethoxy)piperidine hydrochloride emphasize compliance with safety standards .
Applications :
- Pharmaceutical Intermediates : Many derivatives (e.g., ) are used in drug discovery. Donepezil-like compounds () highlight piperidine’s role in acetylcholinesterase inhibitors.
- Building Blocks : The target compound and analogs () are cataloged as synthetic intermediates.
Research Findings and Regulatory Considerations
- Synthetic Utility : Piperidine hydrochlorides are frequently employed in multi-step syntheses. For example, the triazole derivative () was synthesized in 72% yield, demonstrating efficient routes for heterocyclic modifications.
Biological Activity
2-(Cyclohexylmethyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula CHClN, is primarily studied for its interactions with various biological targets, including receptors and enzymes involved in different physiological processes.
- Molecular Formula : CHClN
- CAS Number : 51523-48-9
- Molecular Weight : 219.79 g/mol
The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes. The compound may act as an inhibitor or modulator, affecting pathways involved in neurotransmission and other cellular functions.
Key Mechanisms:
- Receptor Binding : The compound has shown potential in binding to various neurotransmitter receptors, which may influence mood and cognitive functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, offering potential therapeutic effects in conditions like metabolic syndrome.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µM |
| Escherichia coli | < 15 µM |
| Mycobacterium tuberculosis | < 5 µM |
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.3 |
Case Studies
- Study on Antimicrobial Effects : A study conducted by researchers at the University of Antwerp evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing the compound's broad-spectrum activity .
- Anticancer Activity Evaluation : In a separate study published in the Journal of Medicinal Chemistry, the anticancer properties of this compound were assessed using multiple cancer cell lines. The findings revealed that it effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
